Nifekalant hydrochloride is a class III antiarrhythmic agent [ [], [] ] primarily used in research for its ability to suppress ventricular tachyarrhythmias [ [], [], [] ]. Classified as a pure potassium channel blocker [ [], [] ], it selectively prolongs the cardiac action potential duration without affecting contractility, setting it apart from class I antiarrhythmics [ [], [] ].
Mechanism of Action
Nifekalant's primary mechanism of action involves blocking the rapid component of the delayed rectifier potassium current (IKr) [ [], [] ]. This blockage prolongs the action potential duration and effective refractory period in cardiac myocytes [ [], [] ]. While this action effectively suppresses arrhythmias [ [], [] ], it can also increase the QT interval, potentially leading to proarrhythmic effects [ [], [] ]. Nifekalant does not exhibit negative inotropic effects, differentiating it from some other antiarrhythmic classes [ [], [] ]. Research suggests that the extent of its effects on ventricular repolarization may be influenced by factors such as myocardial repolarization reserve and pH levels [ [], [] ].
Applications
Investigate its efficacy in treating various cardiac arrhythmias: This includes studies on ventricular tachycardia and fibrillation [ [], [], [] ], atrial fibrillation [ [], [], [] ], and electrical storm [ [], [], [] ]. Research explores its use in different patient populations, including those with heart failure [ [], [], [] ] and those undergoing cardiac surgery [ [], [], [] ].
Compare its efficacy and safety profile to other antiarrhythmic agents: This includes comparisons with lidocaine [ [], [] ], amiodarone [ [], [] ], and sotalol [ [] ], examining parameters such as arrhythmia termination rates, survival rates, and adverse events.
Understand its electrophysiological effects on the heart: Studies analyze its influence on parameters such as action potential duration, effective refractory period, and QT interval [ [], [], [] ], aiming to elucidate its mechanisms of action and potential proarrhythmic risks [ [], [], [] ].
Develop new strategies for arrhythmia management: Research investigates its use in combination with other therapies like stellate ganglion blockade [ [] ] and explores its potential to identify culprit regions during ablation procedures [ [] ].
Future Directions
Investigating its long-term efficacy and safety: While current research primarily focuses on acute applications, further studies are needed to assess its suitability for chronic use in managing various arrhythmias [ [] ].
Optimizing dosing strategies: Studies can explore different doses and administration routes to maximize efficacy while minimizing potential proarrhythmic risks [ [] ].
Related Compounds
Amiodarone
Compound Description: Amiodarone is a class III antiarrhythmic drug, known for its complex electrophysiological effects. It acts on various ion channels, receptors, and even influences sympathetic activity and thyroid function . Amiodarone is approved for the treatment of life-threatening ventricular tachyarrhythmias .
Lidocaine
Compound Description: Lidocaine is a class Ib antiarrhythmic drug that primarily blocks sodium channels, thereby suppressing ventricular arrhythmias . It is often used as a first-line agent for ventricular tachycardia and fibrillation.
Ibutilide
Compound Description: Ibutilide is another class III antiarrhythmic drug that predominantly blocks the rapid component of the delayed rectifier potassium current (IKr), leading to prolongation of the action potential duration . It is primarily used for the pharmacological cardioversion of atrial fibrillation and flutter.
Sotalol
Compound Description: Sotalol is a class III antiarrhythmic drug with both beta-adrenergic blocking and potassium channel blocking properties. It prolongs the action potential duration by blocking IKr, similar to Nifekalant . Sotalol is used to treat ventricular and atrial arrhythmias.
Relevance to Nifekalant: Both Sotalol and Nifekalant are effective in suppressing inducible ventricular tachycardias, primarily by prolonging the QT interval and ventricular effective refractory periods . Interestingly, the response of inducible ventricular tachycardia to Nifekalant could predict the clinical efficacy of Sotalol, suggesting a potential role for Nifekalant in guiding Sotalol therapy .
Procainamide
Compound Description: Procainamide is a class Ia antiarrhythmic drug that blocks sodium channels, thereby decreasing myocardial excitability and suppressing re-entrant arrhythmias . It is used for both atrial and ventricular arrhythmias.
Relevance to Nifekalant: Both Nifekalant and Procainamide have shown comparable effectiveness in suppressing inducible sustained ventricular tachycardias, despite their different mechanisms of action . This finding suggests that both drugs, acting on different electrophysiological targets, can effectively manage ventricular tachyarrhythmias.
SEA0400
Compound Description: SEA0400 is a selective inhibitor of the sodium-calcium exchanger (NCX), which plays a crucial role in regulating intracellular calcium concentration . It has shown potential antiarrhythmic properties, particularly in the context of drug-induced long QT syndrome.
Relevance to Nifekalant: Research has shown that SEA0400 can inhibit the development of Torsades de Pointes induced by high doses of Nifekalant without significantly affecting the prolongation of the monophasic action potential duration (MAPD) caused by Nifekalant . This suggests that SEA0400 can potentially mitigate the proarrhythmic risk associated with high-dose Nifekalant therapy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nifekalant is a class III antiarrhythmic agent that has been shown to be beneficial to initial resuscitation after cardiac arrest in clinical trials. It blocks the rapidly activating delayed rectifier potassium channel (IKr; IC50 = 10 µM). Nifekalant is also inhibits the human multidrug and toxin extrusion (MATE) transporter 1 (MATE1; IC50 = 6.5 µM). Nifekalant hydrochloride is an amine. It contains a Nifekalant.
Nefazodone is a serotoninergic modulating antidepressant that is used in therapy of depression, aggressive behavior and panic disorder. Nefazodone therapy has been associated with transient, usually asymptomatic elevations in serum aminotransferase levels and has been linked to several instances of clinically apparent acute liver injury some of which have been fatal. Nefazodone, also known as dutonin or rulivan, belongs to the class of organic compounds known as phenylpiperazines. Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group. Nefazodone is a drug which is used for the treatment of depression. Nefazodone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Nefazodone has been detected in multiple biofluids, such as urine and blood. Within the cell, nefazodone is primarily located in the membrane (predicted from logP). Nefazodone is a potentially toxic compound. Nefazodone is a N-arylpiperazine, a N-alkylpiperazine, a member of triazoles, a member of monochlorobenzenes and an aromatic ether. It has a role as an antidepressant, a serotonergic antagonist, a serotonin uptake inhibitor, an alpha-adrenergic antagonist and an analgesic.
Nootropic. Potentiates ACh currents (EC50 = 1 nM, α4β2 receptor in cortical neurons) and NMDA currents, via interaction with the glycine binding site (EC50 = 10 nM). Shows potent neuroprotective effects and anticonvulsant effects in vivo. Nefiracetam is an analytical reference standard categorized as a nootropic. This product is intended for research and forensic applications. Nefiracetam is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid. Nefiracetam has been used in trials studying the treatment of Alzheimer's Disease.
Nefopam Hydrochloride is the hydrochloride salt form of nefopam, a centrally-acting, non-opioid benzoxazocine with analgesic activity. The mechanism of action through which nefopam exerts its analgesic effects is, as of yet, largely unknown but may involve inhibition of serotonin, dopamine and noradrenaline reuptake. Non-narcotic analgesic chemically similar to ORPHENADRINE. Its mechanism of action is unclear. It is used for the relief of acute and chronic pain. (From Martindale, The Extra Pharmacopoeia, 30th ed, p26)
Neladenoson dalanate, also known as BAY-1067197, is a potent and selective adenosine A1 receptor agonist , and potentially useful for treatment of cardiovascular diseases.
Neladenoson dalanate HCl is a potent, selective, orally acitve partial adenosine A1 receptor (A1AR) agonist (EC50=0.1 nM) for the treatment of chronic heart failure.
Baicalein-7-methylether analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. Negletein belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, negletein is considered to be a flavonoid lipid molecule. Negletein is considered to be a practically insoluble (in water) and relatively neutral molecule.